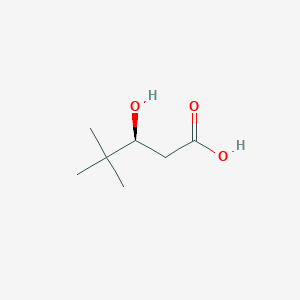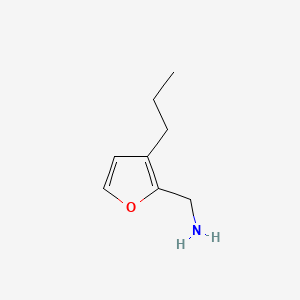
(3-Propylfuran-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Propylfuran-2-yl)methanamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a propyl group at the 3-position and an amine group at the methylene position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propylfuran-2-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-propylfuran with formaldehyde and ammonia under acidic conditions to form the desired amine. Another method includes the reduction of the corresponding nitrile or imine precursor using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the starting materials are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization processes to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Propylfuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(3-Propylfuran-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Propylfuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity. The furan ring may also participate in π-π interactions or other non-covalent interactions, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methylfuran-2-yl)methanamine
- (3-Ethylfuran-2-yl)methanamine
- (3-Butylfuran-2-yl)methanamine
Uniqueness
(3-Propylfuran-2-yl)methanamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(3-propylfuran-2-yl)methanamine |
InChI |
InChI=1S/C8H13NO/c1-2-3-7-4-5-10-8(7)6-9/h4-5H,2-3,6,9H2,1H3 |
Clave InChI |
OXPFJIJAPHOAID-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(OC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



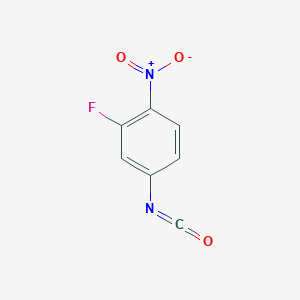



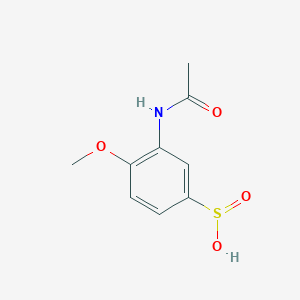
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)


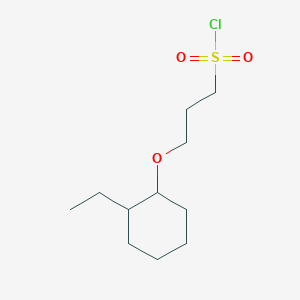
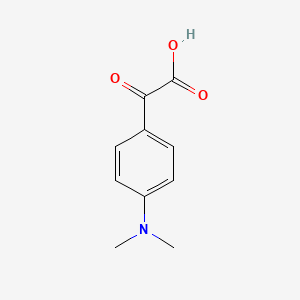
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
